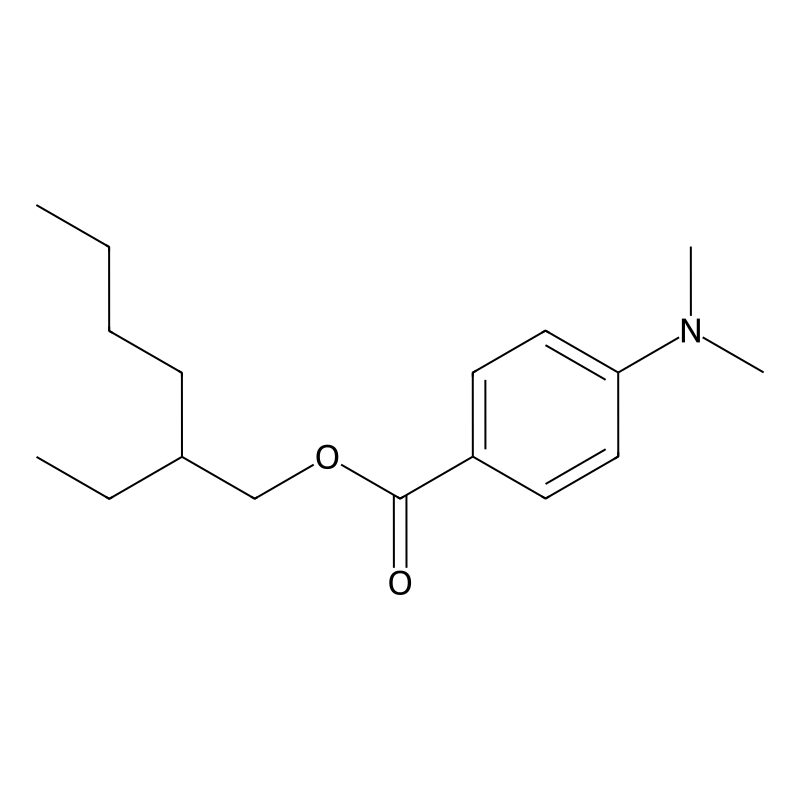

2-Ethylhexyl 4-(dimethylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alcohol, isopropyl alcohol, mineral oil; practically insoluble in water, glycerin, propylene glycol

Synonyms

Canonical SMILES

UV Absorption Properties

One well-documented area of research on 2-Ethylhexyl 4-(dimethylamino)benzoate focuses on its ultraviolet (UV) absorption properties. Studies have shown that this compound can absorb UV radiation, particularly in the UVB range (280-315 nm) of the ultraviolet spectrum. PubChem This property has led to its investigation as a potential UV filter in sunscreens and other topical sun protection products.

Biological Effects

Another area of scientific research on 2-Ethylhexyl 4-(dimethylamino)benzoate explores its potential biological effects. Studies have investigated its effects on various cell lines and organisms. However, the research is ongoing and the results can be complex. For instance, some studies have suggested potential endocrine disrupting effects, while others have not found conclusive evidence. ECHA: More research is needed to fully understand the biological effects of 2-Ethylhexyl 4-(dimethylamino)benzoate.

2-Ethylhexyl 4-(dimethylamino)benzoate, commonly referred to as 2-Ethylhexyl 4-(N,N-dimethylamino)benzoate, is an organic compound primarily utilized as a UV filter in various cosmetic products, particularly sunscreens. It is a derivative of benzoic acid and is known for its ability to absorb ultraviolet B radiation, thus protecting the skin from harmful sun exposure. The chemical structure consists of a benzoate group linked to a dimethylamino group and an ethylhexyl side chain, contributing to its lipophilic properties, which enhance its efficacy in formulations .

EHDBA acts as a sunscreen by absorbing UV radiation in the UVB range. When UV radiation hits an EHDBA molecule, an electron is excited to a higher energy level. The excited electron then returns to its ground state, releasing the absorbed energy as heat. This process prevents the UV radiation from reaching the skin cells and causing damage [].

EHDBA is generally considered safe for topical use in sunscreens []. However, some potential safety concerns exist:

- Endocrine disruption: Some studies suggest that EHDBA may have weak endocrine-disrupting properties, although the evidence is not conclusive.

- Skin irritation: In rare cases, EHDBA may cause skin irritation, especially in individuals with sensitive skin.

- Environmental impact: EHDBA has been detected in environmental samples, raising concerns about its potential impact on aquatic ecosystems.

The metabolism of 2-Ethylhexyl 4-(dimethylamino)benzoate involves several biochemical transformations. In phase I biotransformation, the compound undergoes oxidation, reduction, or hydrolysis, leading to the formation of metabolites such as N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid. These reactions are facilitated by enzymes present in liver microsomes . Phase II metabolism further modifies these metabolites through conjugation reactions like acetylation and glucuronidation, enhancing their hydrophilicity for easier excretion from the body .

Research indicates that 2-Ethylhexyl 4-(dimethylamino)benzoate exhibits biological activity that may raise concerns regarding skin penetration and potential toxicity. While it serves as an effective UV filter, studies have shown that it can be absorbed through the skin, leading to systemic exposure. The compound has been associated with skin irritation and sensitization in some cases, although it generally exhibits low mutagenicity . Its metabolites may have different biological effects compared to the parent compound, necessitating further investigation into their safety profiles.

The synthesis of 2-Ethylhexyl 4-(dimethylamino)benzoate typically involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. This process can be catalyzed by acid catalysts under controlled conditions to yield the desired ester. The reaction can be summarized as follows:

- Combine 4-(dimethylamino)benzoic acid and 2-ethylhexanol.

- Add an acid catalyst (e.g., sulfuric acid).

- Heat the mixture under reflux to facilitate ester formation.

- Purify the resulting product through distillation or chromatography.

The primary application of 2-Ethylhexyl 4-(dimethylamino)benzoate is in cosmetic formulations, particularly sunscreens, where it provides protection against UV radiation. It is also used in other personal care products such as lotions and creams due to its emollient properties. Beyond cosmetics, research is exploring its potential applications in pharmaceuticals and materials science due to its chemical stability and UV absorption characteristics .

Studies examining the interactions of 2-Ethylhexyl 4-(dimethylamino)benzoate with various substances have highlighted its behavior in environmental contexts. For instance, research has shown that exposure to oxidizing agents like sodium hypochlorite can lead to degradation products that may be more toxic than the original compound . This raises concerns about its environmental impact when released into water systems.

Several compounds share structural similarities with 2-Ethylhexyl 4-(dimethylamino)benzoate, primarily within the category of UV filters and benzoate derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Padimate O (also known as Octyl Dimethyl PABA) | Benzoate derivative | Widely used UV filter; similar absorption properties |

| Octocrylene | Aromatic compound | Stabilizer in sunscreens; absorbs UVB and short UVA rays |

| Benzophenone-3 (Oxybenzone) | Benzophenone derivative | Broad-spectrum UV filter; concerns over hormonal activity |

| Homosalate | Salicylate ester | Effective UVB filter; often combined with other filters |

While these compounds share similar functionalities as UV filters, 2-Ethylhexyl 4-(dimethylamino)benzoate is unique due to its specific chemical structure that enhances oil solubility and skin compatibility, making it particularly effective in sunscreen formulations .

Purity

Physical Description

Pale yellow liquid; [MSDSonline]

Color/Form

Colorless liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 155 of 387 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 232 of 387 companies with hazard statement code(s):;

H315 (57.76%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm.

The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/

... The photomutagenic sunscreen Padimate-O attacks DNA on illumination with simulated sunlight, producing strand breaks and lesions that are labile to N,N'-dimethylethylenediamine but few, if any, cyclobutane dimers or other direct photoproducts. The damage can be completely suppressed by the free radical quenchers Tris, ethanol, mannitol and dimethylsulfoxide, which is commonly used as a solvent in conventional photomutagenicity assays.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

No pharmacokinetic data available.

... None of the subjects tested showed any sign of skin irritation at the application site. ... In four postmenopausal women (age 54-63 years, weight 67-93 kg) the mean estradiol level 24 hr postapplication over the 9 day study period was 53 pg/mL. This result was significantly greater (p < 0.001) than the baseline value of 13 pg/mL. The mean estradiol/estrone ratio also rose significantly (p < 0.04) from a baseline value of 0.2 up to 0.8.

It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. /Sunscreens/

Sunscreen skin penetration and safety assessment should be considered together in order to ensure that in vitro cytotoxicity studies examine relevant doses of these organic chemical UV filters to which viable epidermal cells are realistically exposed. In this study, /investigators/ sought to determine whether sufficient topically applied sunscreens penetrated into human viable epidermis to put the local keratinocyte cell populations at risk of toxicity. The penetration and retention of five commonly used sunscreen agents (avobenzone, octinoxate, octocrylene, oxybenzone and padimate O) in human skin was evaluated after application in mineral oil to isolated human epidermal membranes. Sunscreen concentration-human keratinocyte culture response curves were then defined using changes in cell morphology and proliferation (DNA synthesis using radiolabelled thymidine uptake studies) as evidence of sunscreens causing toxicity. Following 24 hr of human epidermal exposure to sunscreens, detectable amounts of all sunscreens were present in the stratum corneum and viable epidermis, with epidermal penetration most evident with oxybenzone. The concentrations of each sunscreen found in human viable epidermis after topical application, adjusting for skin partitioning and binding effects, were at least 5-fold lower, based on levels detected in viable epidermal cells, than those appearing to cause toxicity in cultured human keratinocytes. It is concluded that the human viable epidermal levels of sunscreens are too low to cause any significant toxicity to the underlying human keratinocytes.

Researchers in Europe analyzed samples of human milk for the presence of sunscreens and other chemicals with possible endocrine activity. Mothers were asked about their use of sunscreens and cosmetics that contained sunscreen ingredients (benzophenone 2, benzophenone 3, 3-benzylidene camphor, 4-MBC, OMC, homosalate, octocrylene, and octyl-dimethyl PABA). Responding to questionnaires, 78.8% of the women reported using products that contained sunscreens; 76.5% of human milk samples contained these chemicals. There was a high correlation reported between mothers' use of these chemicals and their concentrations in human milk. The authors concluded that except for lipsticks (the ingestion of which is probably important), their results agree with studies in animals and humans showing dermal absorption of sunscreens. Given that some of these chemicals have endocrine activity in animals, the authors suggested that exposure could be lessened if mothers abstained from using these products during their children's sensitive life stages.

Information on the cutaneous absorption, distribution, and elimination of most topically applied sunscreen agents is limited. Solvents used in sunscreen products affect the stability and binding of the drug to the skin; in general, alcoholic solvents allow for the most rapid and deepest epidermal penetration of sunscreens. It appears that sunscreen agents are absorbed by the intact epidermis to varying degrees. PABA reportedly diffuses into the stratum corneum, reaching maximum concentrations there 2 hours following application, but apparently does not penetrate deeper layers of the skin to a substantial extent. Homosalate's penetration also appears to be limited to the stratum corneum. One study in animals indicated that PABA may penetrate the skin to a greater extent than does padimate A. Although some studies have shown that substantive concentrations of PABA remain on the skin after washing, other studies have failed to confirm this. One study showed that PABA esters were removed from the skin less readily than was PABA or other chemical sunscreens. /PABA/

Metabolism Metabolites

Wikipedia

Hexafluoro-2-butyne

Drug Warnings

The manufacturers of sunscreen preparations with propellants warn that concentrating and subsequently inhaling the fumes from these preparations may be harmful or fatal. /Propellants/

Because the absorptive characteristics of skin of children younger than 6 months of age may differ from those of adults and because the immaturity of metabolic and excretory pathways of these children may limit their ability to eliminate any percutaneously absorbed sunscreen agent, sunscreen products should be used in children younger than 6 months of age only as directed by a clinician. It is possible that the characteristics of geriatric skin also differ from those of skin in younger adults, but these characteristics and the need for special considerations regarding use of sunscreen preparations in this age group are poorly understood. /Sunscreens/

Little information is available regarding the safety of chronic sunscreen usage, but commercially available physical and chemical sunscreens appear to have a low incidence of adverse effects. Derivatives of PABA, benzophenone, cinnamic acid, and salicylate and 2-phenylbenzimidazole-5-sulfonic acid have caused skin irritation including burning, stinging, pruritus, and erythema on rare occasions. /Sunscreens/

For more Drug Warnings (Complete) data for PADIMATE O (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Adhesive Manufacturing

Paint and Coating Manufacturing

Benzoic acid, 4-(dimethylamino)-, 2-ethylhexyl ester: ACTIVE

The drug is the 2-ethylhexyl ester of p-(dimethylamino) benzoic acid, occurs as a clear to yellow, oily liquid having a faint aromatic odor and is insoluble in water and soluble in alcohol.

Storage Conditions

Interactions

Agricultural workers are encouraged to use sunscreen to decrease the risk of UV-related skin cancer. /The authors'/ previous studies have shown certain commercial sunscreens to be penetration enhancers. The focus of this project is to determine whether active ingredients in sunscreen formulations (i.e., the UV absorbing components and insect repellants for the sunscreen/bug repellant combinations) also act as dermal penetration enhancers for herbicides in vitro. The total percentages of 2,4-dichlorophenoxyacetic acid (2,4-D) penetrating through hairless mouse skin in 24 hr ranged from 54.9 +/- 4.7 for the no sunscreen control to 86.9 +/- 2.5 for padimate-o. Of the active ingredients tested (7.5% octyl methoxycinnamate, 7% octocrylene, 0.6% oxybenzone, 5% homosalate, 5% octyl salicylate, 8% padimate-o, 10% sulisobenzone, and 9.5% and 19% N,N-diethyl-m-toluamide [DEET]), all but octocrylene led to a significant increase in total 2,4-D penetration as compared to the control (P < 0.05), and only octocrylene and oxybenzone did not significantly decrease the corresponding lag time. Octyl salicylate (P < 0.01) and octyl methoxycinnimate (P < 0.05) significantly increased the (3)H2O penetration across mouse skin, indicating physical damage to the stratum corneum. Additional studies demonstrated that the penetration enhancement seen across hairless mouse skin also occurred with human skin. Thus, the active ingredients of sunscreen formulations enhance dermal penetration of the moderately lipophilic herbicide 2,4-D.

Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/

Stability Shelf Life

Dates

2: Knowland J, McKenzie EA, McHugh PJ, Cridland NA. Sunlight-induced mutagenicity of a common sunscreen ingredient. FEBS Lett. 1993 Jun 21;324(3):309-13. PubMed PMID: 8405372.

3: Dunkel VC, San RH, Harbell JW, Seifried HE, Cameron TP. Evaluation of the mutagenicity of an N-nitroso contaminant of the sunscreen Padimate O: N-nitroso-N-methyl-p-aminobenzoic acid, 2-ethylhexyl ester (NPABAO). Environ Mol Mutagen. 1992;20(3):188-98. PubMed PMID: 1396609.

4: Lowe NJ, Dromgoole SH, Sefton J, Bourget T, Weingarten D. Indoor and outdoor efficacy testing of a broad-spectrum sunscreen against ultraviolet A radiation in psoralen-sensitized subjects. J Am Acad Dermatol. 1987 Aug;17(2 Pt 1):224-30. PubMed PMID: 3624560.

5: Fisher MS, Menter JM, Willis I. Ultraviolet radiation-induced suppression of contact hypersensitivity in relation to padimate O and oxybenzone. J Invest Dermatol. 1989 Mar;92(3):337-41. PubMed PMID: 2783954.

6: Nicolazzo JA, Reed BL, Finnin BC. Enhanced buccal mucosal retention and reduced buccal permeability of estradiol in the presence of padimate O and Azone: a mechanistic study. J Pharm Sci. 2005 Apr;94(4):873-82. PubMed PMID: 15736191.

7: Krishnan R, Nordlund TM. Fluorescence dynamics of three UV-B sunscreens. J Fluoresc. 2008 Jan;18(1):203-17. Epub 2007 Oct 26. PubMed PMID: 17963026.

8: Loeppky RN, Hastings R, Sandbothe J, Heller D, Bao Y, Nagel D. Nitrosation of tertiary aromatic amines related to sunscreen ingredients. IARC Sci Publ. 1991;(105):244-52. PubMed PMID: 1855862.

9: Mouawad J, Saadeh F, Tabosh HA, Haddadin MJ, Gali-Muhtasib H. The photoprotective effects of 2-benzoyl-3-phenylquinoxaline 1,4-dioxide against UVB-induced damage in HaCaT cells. Med Oncol. 2016 Aug;33(8):86. doi: 10.1007/s12032-016-0802-4. Epub 2016 Jul 4. PubMed PMID: 27377483.

10: Bourzac K. Skin Deep. Sci Am. 2016 Jul;315(1):19. doi: 10.1038/scientificamerican0716-19. PubMed PMID: 27348370.

11: McHugh PJ, Knowland J. Characterization of DNA damage inflicted by free radicals from a mutagenic sunscreen ingredient and its location using an in vitro genetic reversion assay. Photochem Photobiol. 1997 Aug;66(2):276-81. PubMed PMID: 9277149.

12: Gulston M, Knowland J. Illumination of human keratinocytes in the presence of the sunscreen ingredient Padimate-O and through an SPF-15 sunscreen reduces direct photodamage to DNA but increases strand breaks. Mutat Res. 1999 Jul 21;444(1):49-60. PubMed PMID: 10477339.

13: Morgan TM, O'Sullivan HM, Reed BL, Finnin BC. Transdermal delivery of estradiol in postmenopausal women with a novel topical aerosol. J Pharm Sci. 1998 Oct;87(10):1226-8. PubMed PMID: 9758681.

14: Krause M, Klit A, Blomberg Jensen M, Søeborg T, Frederiksen H, Schlumpf M, Lichtensteiger W, Skakkebaek NE, Drzewiecki KT. Sunscreens: are they beneficial for health? An overview of endocrine disrupting properties of UV-filters. Int J Androl. 2012 Jun;35(3):424-36. doi: 10.1111/j.1365-2605.2012.01280.x. Review. PubMed PMID: 22612478.

15: Pont AR, Charron AR, Brand RM. Active ingredients in sunscreens act as topical penetration enhancers for the herbicide 2,4-dichlorophenoxyacetic acid. Toxicol Appl Pharmacol. 2004 Mar 15;195(3):348-54. PubMed PMID: 15020197.

16: Calza P, Vione D, Galli F, Fabbri D, Dal Bello F, Medana C. Study of the photochemical transformation of 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA) under conditions relevant to surface waters. Water Res. 2016 Jan 1;88:235-244. doi: 10.1016/j.watres.2015.10.015. Epub 2015 Oct 23. PubMed PMID: 26512801.

17: Tan HS, Sih R, Moseley SE, Lichtin JL. Assay of mixtures of padimate-O and oxybenzone in sunscreen formulations by high-performance liquid chromatography. J Chromatogr. 1984 May 18;291:275-82. PubMed PMID: 6736169.

18: Bratkovics S, Wirth E, Sapozhnikova Y, Pennington P, Sanger D. Baseline monitoring of organic sunscreen compounds along South Carolina's coastal marine environment. Mar Pollut Bull. 2015 Dec 15;101(1):370-377. doi: 10.1016/j.marpolbul.2015.10.015. Epub 2015 Nov 2. PubMed PMID: 26541983.

19: Tsai YH, Lee KF, Huang YB, Huang CT, Wu PC. In vitro permeation and in vivo whitening effect of topical hesperetin microemulsion delivery system. Int J Pharm. 2010 Mar 30;388(1-2):257-62. doi: 10.1016/j.ijpharm.2009.12.051. Epub 2010 Jan 7. PubMed PMID: 20060453.

20: Bestak R, Barnetson RS, Nearn MR, Halliday GM. Sunscreen protection of contact hypersensitivity responses from chronic solar-simulated ultraviolet irradiation correlates with the absorption spectrum of the sunscreen. J Invest Dermatol. 1995 Sep;105(3):345-51. PubMed PMID: 7665910.